N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride is a benzo[d]thiazole-derived compound featuring a dimethylaminopropyl side chain and a phenylsulfonyl propanamide backbone. Its structure combines a heterocyclic aromatic system (benzo[d]thiazole) with a sulfonyl group, which may enhance solubility and modulate electronic properties. The dimethylamino group likely contributes to basicity and bioavailability, while the 4-methyl substituent on the benzothiazole ring may influence steric and electronic interactions with biological targets.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2.ClH/c1-17-9-7-12-19-21(17)23-22(29-19)25(15-8-14-24(2)3)20(26)13-16-30(27,28)18-10-5-4-6-11-18;/h4-7,9-12H,8,13-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZLWZGBJRVFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, often using dimethylamine and a suitable leaving group.
Sulfonylation: The phenylsulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride and a base such as triethylamine.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzo[d]thiazole derivative and the sulfonylated intermediate, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the benzo[d]thiazole ring.
Reduction: Reduction reactions could target the sulfonyl group or the amide bond.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzo[d]thiazole ring or the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to modulate biological pathways could make it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific receptors or enzymes, making it a potential lead compound for the development of new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, dyes, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors, altering their activity and modulating downstream signaling pathways.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting metabolic processes.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications in Benzo[d]thiazole Derivatives
The target compound belongs to a family of N-substituted benzo[d]thiazole carboxamides. Key structural variations among analogues include:
Substituents on the Benzothiazole Ring
- 4-Methyl (Target Compound) : Introduces moderate steric bulk and electron-donating effects.
- 4-Ethoxy () : Ethoxy provides greater lipophilicity and steric hindrance than methoxy, possibly altering pharmacokinetics .
- 4-Fluoro () : Fluorine’s electronegativity may improve metabolic stability and enable halogen bonding with targets .
Acyl/Propanamide Backbone
- 3-(Phenylsulfonyl)propanamide (Target Compound) : The sulfonyl group enhances polarity and may participate in hydrogen bonding.
- Benzamide with Sulfamoyl () : The sulfamoyl group (SO₂NMePh) introduces additional hydrogen-bonding capacity and acidity .
Side Chain Variations
All analogues share the N-(3-(dimethylamino)propyl) group, which confers basicity and solubility via protonation. This group is critical for interactions with charged biological targets.
Physicochemical Properties
Key Observations :
Pharmacological Implications
- The dimethylaminopropyl side chain is common in CNS-targeting agents.
- 4-Methoxy Analogue () : Methoxy groups are associated with antioxidant and antimicrobial activities in benzo[d]thiazoles .
- 4-Fluoro Analogue () : Fluorine’s presence often correlates with enhanced metabolic stability and receptor affinity, as seen in neuroleptic agents .
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Thiazole Ring : Known for its diverse biological activities, particularly anticancer properties.
- Dimethylamino Groups : These enhance solubility and may improve interactions with biological targets.
- Benzamide Moiety : Contributes to the compound's pharmacological profile.
The molecular formula is , with a molecular weight of approximately 418.0 g/mol.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. The thiazole component is often linked to cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazole, including those containing dimethylamino groups, can effectively inhibit the proliferation of cancer cells such as NIH/3T3 and A549 cell lines.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Thiazole ring, substituted thiourea | Anticancer activity against NIH/3T3 and A549 cell lines |
| 1H-indole derivatives | Indole core with various substitutions | Antiviral, anticancer activities |
| Benzothiazole derivatives | Benzothiazole moiety with various substituents | Antitumor activity |
The unique combination of the thiazole ring with a dimethylamino propyl chain enhances both solubility and biological activity compared to other compounds lacking these features.
Recent studies have explored the interaction of this compound with P-glycoprotein (P-gp), a protein that plays a crucial role in multidrug resistance (MDR) in cancer cells. The compound has been shown to effectively inhibit P-gp function, thereby enhancing the intracellular accumulation of chemotherapeutic agents like doxorubicin. In vitro assays demonstrated that the compound significantly increased the uptake of Rhodamine 123 and doxorubicin in P-gp-overexpressing human cervical carcinoma cells .
Key Findings:
- The compound binds to the transmembrane domain of P-gp with a binding energy comparable to known P-gp inhibitors.
- It induces a dose-dependent increase in intracellular drug accumulation, which is critical for overcoming drug resistance in tumor cells .
Case Studies
-
In Vitro Studies on Drug Resistance :
- A study involving KB-8-5 cells (a doxorubicin-resistant cervical carcinoma cell line) showed that treatment with the compound increased doxorubicin accumulation by approximately 9.1-fold compared to untreated controls. This effect was attributed to competitive inhibition of doxorubicin efflux mediated by P-gp .
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Cytotoxicity Assessment :
- Cytotoxicity assays revealed that the compound exhibits significant cytotoxic effects on various cancer cell lines, suggesting its potential as an effective therapeutic agent against malignancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
